6-Chloro-3-cyanopyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H2ClN3O2. It is characterized by a pyrazine ring substituted with a chlorine atom at the 6-position, a cyano group at the 3-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyanopyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyrazine with potassium cyanide (KCN) in the presence of a suitable solvent, followed by hydrolysis to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substituted Pyrazines: Products from nucleophilic substitution reactions.
Amides and Carboxylic Acids: Products from hydrolysis reactions.
Biaryl Compounds: Products from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Chloro-3-cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-3-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxylic acid: Lacks the cyano group, which may affect its reactivity and biological activity.
6-Chloropyridine-3-carboxylic acid: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.
2-Chloro-3-fluoropyridine-6-carboxylic acid: Substituted with a fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
6-Chloro-3-cyanopyrazine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the pyrazine ring. This combination of functional groups provides versatility in chemical reactions and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H2ClN3O2 |
---|---|
Molecular Weight |
183.55 g/mol |
IUPAC Name |
6-chloro-3-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H2ClN3O2/c7-4-2-9-3(1-8)5(10-4)6(11)12/h2H,(H,11,12) |
InChI Key |
WPCWZEFHMUHOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.